molecular formula C10H11NO B1638207 n-Methylcinnamamide

n-Methylcinnamamide

Cat. No.: B1638207
M. Wt: 161.2 g/mol
InChI Key: JNXLTSSPACJLEG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylcinnamamide (NMCA) is a cinnamic acid derivative with the molecular formula C₁₀H₁₁NO (molecular weight: 161.0841 g/mol ). Structurally, it consists of a cinnamoyl backbone (a phenyl group attached to an α,β-unsaturated carbonyl) with a methyl group substituting the amide nitrogen (Figure 1). NMCA is widely utilized in organic synthesis, particularly in transition-metal-catalyzed reactions and cycloadditions, due to its conjugated system and amide functionality.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

(E)-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C10H11NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+

InChI Key

JNXLTSSPACJLEG-BQYQJAHWSA-N

SMILES

CNC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • NMR Data : In DMSO-d₆, NMCA exhibits a singlet at δ 2.78 ppm (N–CH₃), aromatic protons at δ 7.45–7.82 ppm, and an amide proton at δ 8.42 ppm .
  • Synthesis : NMCA is synthesized via nickel-catalyzed reductive cross-coupling or by reacting cinnamic acid derivatives with methylamine .
  • Applications: Serves as a precursor in spirocyclization reactions (e.g., Fe-catalyzed decarbonylative alkylation) and participates in domino Knoevenagel/hetero-Diels–Alder reactions .

Comparison with Structural Analogues

N-Arylcinnamamides

NMCA derivatives with aryl substituents on the nitrogen exhibit distinct reactivity and applications:

Compound Structure/Substituent Key Data/Applications Reference
N-(4-Methoxyphenyl)-N-methylcinnamamide 4-OCH₃ on aryl ring Forms spirocyclic dihydroquinolinones via Fe-catalyzed reactions (74% yield) .
N-(4-Hydroxyphenyl)-N-methylcinnamamide 4-OH on aryl ring Generates azaspiro compounds (61% yield) with FeCl₂ catalysis .
N-(3-Methoxyphenyl)cinnamamide 3-OCH₃ on aryl ring Lower similarity (0.68) to NMCA; used in anti-inflammatory studies .
N-(2-p-Anisylethyl)-N-methylcinnamamide 2-p-anisylethyl substituent Isolated from Rutaceae plants; classified as an alkaloid precursor .

Key Differences :

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃, -OH) enhance resonance stabilization, increasing reactivity in cyclization reactions .
  • Steric Hindrance : Bulky substituents (e.g., 2-p-anisylethyl) reduce reaction yields due to steric clashes in catalytic systems .

Halogenated and Trifluoromethyl Derivatives

Halogenation or fluorination alters lipophilicity and bioactivity:

Compound Substituent Key Data/Applications Reference
N-Methyl-m-(trifluoromethyl)cinnamamide 3-CF₃ on phenyl ring Higher lipophilicity (logP: ~2.5); potential CNS drug candidate .
4-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide 4-Cl and 2-hydroxyethyl Enhanced solubility due to -OH; used in polymer synthesis .

Key Differences :

  • Lipophilicity : Trifluoromethyl groups increase membrane permeability, making derivatives suitable for medicinal chemistry .
  • Solubility : Hydroxyethyl groups improve aqueous solubility, beneficial for pharmaceutical formulations .

EP2 Antagonists and Bioactive Analogues

Compound (EP2 Antagonist) Substituent Key Data/Bioactivity Reference
(E)-3-(4-(2-Hydroxyethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methylindol-1-yl)ethyl)acrylamide Indole-ethyl and dimethoxy IC₅₀ = 42 nM for EP2 receptor; 97% purity (LCMS) .
Glyfoline Polycyclic acridone Anticancer activity (IC₅₀ = 8 μM); isolated from Swinglea glutinosa .

Key Differences :

  • Bioactivity : Indole-containing derivatives target prostaglandin receptors (EP2), while natural derivatives like glyfoline exhibit anticancer effects .
  • Synthetic Complexity : EP2 antagonists require multi-step synthesis, whereas natural analogues are isolated from plants .

Research Findings and Trends

Catalytic Reactivity : NMCA’s α,β-unsaturated amide is critical for Fe-catalyzed spirocyclizations, achieving yields >60% . Analogues with electron-deficient aryl groups show reduced efficiency due to decreased electron density .

Stereoselectivity: In Diels–Alder reactions, NMCA derivatives yield trans-dihydroquinolinones with low stereoselectivity (~2:1 dr) . Trifluoromethyl derivatives may improve selectivity via steric effects .

Natural Occurrence: NMCA is rare in nature but identified in Clausena lenis and Swinglea glutinosa, often alongside alkaloids .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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